molecular formula C6H12ClNO3 B1338026 Ethyl 2-ethoxy-2-iminoacetate hydrochloride CAS No. 55149-83-2

Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Cat. No. B1338026
Key on ui cas rn: 55149-83-2
M. Wt: 181.62 g/mol
InChI Key: ROLJNUSAWXADTD-UHFFFAOYSA-N
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Patent
US05023336

Procedure details

A hydrogen chloride gas was introduced into a diethyl ether solution of an equimolar mixture of ethyl cyanoformate and ethanol at 0° C. or lower, and a precipitated crystal was filtered out and washed with diethyl ether to obtain ethyl ethoxycarbonylformimidate hydrochloride [H5C2O2CC(OC2H5)=NH.HCl]. 5.4 g of this hydrochloride, 40 ml of acetic acid, 5.0 g of phenacylamine hydrochloride (the same as used in Synthesis Example 2) and 4.85 g of anhydrous sodium acetate were mixed and reacted with stirring at 90° to 100° C. for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:4]CC)[CH3:3].[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:8]>C(O)C>[ClH:1].[CH2:12]([O:11][C:9]([C:7](=[NH:8])[O:4][CH2:2][CH3:3])=[O:10])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
lower, and a precipitated crystal was filtered out
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(=O)C(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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